![molecular formula C17H20N4O B5629021 1-(3,5-dimethylphenyl)-4-(4-methylpyrimidin-2-yl)piperazin-2-one](/img/structure/B5629021.png)
1-(3,5-dimethylphenyl)-4-(4-methylpyrimidin-2-yl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-dimethylphenyl)-4-(4-methylpyrimidin-2-yl)piperazin-2-one, also known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
1-(3,5-dimethylphenyl)-4-(4-methylpyrimidin-2-yl)piperazin-2-one exerts its effects by binding to the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely expressed in the central nervous system. Upon binding, 1-(3,5-dimethylphenyl)-4-(4-methylpyrimidin-2-yl)piperazin-2-one induces a conformational change in the receptor, which leads to the opening of the ion channel and the influx of calcium ions into the cell. This, in turn, triggers the release of neurotransmitters and the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
1-(3,5-dimethylphenyl)-4-(4-methylpyrimidin-2-yl)piperazin-2-one has been shown to have a range of biochemical and physiological effects, including the enhancement of cognitive function and memory, the modulation of synaptic plasticity, and the regulation of neuronal excitability. 1-(3,5-dimethylphenyl)-4-(4-methylpyrimidin-2-yl)piperazin-2-one has also been found to have anti-inflammatory and neuroprotective properties, which make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(3,5-dimethylphenyl)-4-(4-methylpyrimidin-2-yl)piperazin-2-one is its high potency and selectivity for the α7 nicotinic acetylcholine receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. However, 1-(3,5-dimethylphenyl)-4-(4-methylpyrimidin-2-yl)piperazin-2-one also has some limitations, including its short half-life and the potential for off-target effects at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 1-(3,5-dimethylphenyl)-4-(4-methylpyrimidin-2-yl)piperazin-2-one, including the development of more stable and selective analogs, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential therapeutic applications in the treatment of neurodegenerative diseases. Additionally, further research is needed to elucidate the precise mechanisms underlying the effects of 1-(3,5-dimethylphenyl)-4-(4-methylpyrimidin-2-yl)piperazin-2-one on synaptic plasticity and neuronal excitability.
Synthesemethoden
1-(3,5-dimethylphenyl)-4-(4-methylpyrimidin-2-yl)piperazin-2-one can be synthesized through a multi-step process that involves the reaction of 3,5-dimethylphenylhydrazine with 2-chloro-4-methylpyrimidine, followed by the reaction of the resulting intermediate with piperazine and acetic anhydride. The final product is obtained through purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(3,5-dimethylphenyl)-4-(4-methylpyrimidin-2-yl)piperazin-2-one has been studied extensively for its potential applications in the field of neuroscience. It has been found to act as a potent and selective agonist of the α7 nicotinic acetylcholine receptor, which plays a crucial role in cognitive function and memory. 1-(3,5-dimethylphenyl)-4-(4-methylpyrimidin-2-yl)piperazin-2-one has also been shown to enhance the release of several neurotransmitters, including dopamine, serotonin, and acetylcholine, which are involved in various physiological processes.
Eigenschaften
IUPAC Name |
1-(3,5-dimethylphenyl)-4-(4-methylpyrimidin-2-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-12-8-13(2)10-15(9-12)21-7-6-20(11-16(21)22)17-18-5-4-14(3)19-17/h4-5,8-10H,6-7,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCNNLCMHNGYLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(C(=O)C2)C3=CC(=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylphenyl)-4-(4-methylpyrimidin-2-YL)piperazin-2-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.